Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate
Description
Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate is a thiazole-based compound characterized by a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 4, a phenyl group at position 2, and an acetate ester moiety at position 3. This structure combines aromatic and heterocyclic components, which are common in pharmacologically active molecules. The compound is synthesized via multi-step organic reactions, likely involving cyclocondensation of thiourea derivatives with α-haloketones or via thia-Michael additions, as inferred from analogous syntheses in the literature . Its commercial availability (e.g., AK Scientific catalog) suggests utility in medicinal chemistry or materials science research .
Properties
IUPAC Name |
methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2S/c1-22-16(21)11-15-17(12-7-9-14(19)10-8-12)20-18(23-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYBFVSCCCZGJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with thiourea and a suitable α-haloketone can lead to the formation of the thiazole ring. Subsequent esterification with methanol yields the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂), while nitration can be achieved using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or other functional groups.
Scientific Research Applications
Structure and Characteristics
The compound features a thiazole ring substituted with a fluorophenyl moiety, which is significant for its biological activity. The presence of the methyl ester group enhances its solubility and reactivity. Key chemical properties include:
- Molecular Weight : 327.4 g/mol
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 5
- Rotatable Bond Count : 5
- Topological Polar Surface Area : 67.4 Ų
Anticancer Activity
Recent studies have indicated that methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate exhibits significant anticancer properties. Research published in various journals highlights its potential as a lead compound in the development of novel anticancer agents.
Case Study: In Vitro Anticancer Activity
In a study conducted by researchers at the National Research Centre, compounds structurally related to this compound were tested against several cancer cell lines. The results demonstrated that these compounds inhibited cell proliferation effectively, suggesting that modifications to the thiazole ring can enhance their potency against specific cancer types .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, making it a candidate for further investigation in pharmaceutical formulations aimed at treating infections.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activities of several thiazole derivatives, including this compound. The findings indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Organic Electronics
This compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells.
Case Study: OLED Performance
Research conducted by a team at the University of Malaya investigated the use of thiazole derivatives in OLEDs. The incorporation of this compound into device architectures demonstrated enhanced light emission efficiency compared to conventional materials .
Table 2: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate involves its interaction with specific molecular targets. The presence of the fluorophenyl and phenyl groups allows for interactions with various enzymes or receptors, potentially inhibiting or activating biological pathways. The thiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound belongs to a broader class of 1,3-thiazole derivatives. Key structural analogs include:
- Compound 9b (): 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide.
- Compound 4 (): 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate ().
Substituent Effects :
- Heterocyclic Extensions : Unlike analogs with triazole or pyrazole rings (e.g., Compound 4 ), the target compound lacks fused heterocycles, which may reduce steric hindrance and improve solubility .
Physical and Spectral Properties
- Melting Points : Halogenated analogs (e.g., 9c ) exhibit higher melting points due to increased molecular symmetry and stronger intermolecular forces .
- Spectral Data : The target compound’s ester carbonyl IR band (~1740 cm⁻¹) distinguishes it from amide-containing analogs (e.g., 9b , ~3300 cm⁻¹ for N-H) .
Biological Activity
Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate (CAS Number: 900019-70-7) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 327.4 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various pathogens.
Anticancer Activity
Thiazole-containing compounds are recognized for their anticancer properties. Research indicates that thiazole derivatives can inhibit cell proliferation in various cancer cell lines.
Case Studies
-
Cytotoxicity Assessment :
- A study reported that thiazole derivatives showed IC50 values indicating significant cytotoxicity against cancer cell lines such as U251 (human glioblastoma) and WM793 (human melanoma). The presence of electron-withdrawing groups like fluorine enhances the anticancer activity .
- For example, a related compound demonstrated an IC50 value of against certain cancer cells .
-
Mechanism of Action :
- The mechanism by which these compounds exert their effects often involves interaction with specific proteins or pathways associated with cancer cell survival and proliferation. Molecular dynamics simulations have shown that certain derivatives interact primarily through hydrophobic contacts with target proteins .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural components:
| Structural Feature | Contribution to Activity |
|---|---|
| Thiazole Ring | Essential for cytotoxic activity |
| Fluorine Substitution | Enhances potency against cancer cells |
| Methyl Group on Phenyl Ring | Increases overall biological activity |
Q & A
Basic: What synthetic methodologies are recommended for Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via cyclocondensation of thioamide intermediates with α-bromoacetate derivatives. Key steps include:
- Thiazole core formation : React 4-(4-fluorophenyl)-2-phenylthiazole precursors with methyl bromoacetate under reflux in anhydrous acetonitrile. Catalytic amounts of triethylamine (0.1–0.3 eq) enhance yield by neutralizing HBr byproducts .
- Optimization : Control temperature (70–80°C) to minimize side reactions. Monitor progress via TLC (hexane:ethyl acetate, 3:1) and purify via flash chromatography (silica gel, gradient elution). Yield improvements (>75%) are achievable by adjusting stoichiometry (1:1.2 molar ratio of thioamide to bromoester) .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR spectroscopy : Use - and -NMR to confirm substituent positions. Key signals include the methyl ester (δ ~3.7 ppm for , δ ~52 ppm for ) and fluorophenyl aromatic protons (δ ~7.2–7.8 ppm) .
- X-ray crystallography : Resolve absolute configuration and assess intermolecular interactions (e.g., π-π stacking of phenyl rings). Crystallize from ethanol/dichloromethane (1:1) to obtain diffraction-quality crystals .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] at m/z 367.0842 for CHFNOS) .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Cross-validation : Compare experimental -NMR coupling constants with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to confirm thiazole ring conformation .
- Heteronuclear correlation (HSQC/HMBC) : Assign ambiguous signals by mapping - long-range couplings, particularly for overlapping aromatic protons .
- Dynamic NMR : Investigate rotational barriers of ester groups at variable temperatures (e.g., 25–60°C) if signal splitting suggests hindered rotation .
Advanced: What strategies mitigate byproduct formation during synthesis?
Answer:
- Byproduct identification : Common byproducts include hydrolyzed esters (due to moisture) or dimerized thiazoles. Use LC-MS to track degradation pathways .
- Inert conditions : Conduct reactions under N with molecular sieves (3Å) to prevent ester hydrolysis.
- Selective quenching : Add ice-cold NaHCO after reaction completion to neutralize residual HBr without decomposing the product .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Flash chromatography : Use silica gel with a hexane:ethyl acetate gradient (4:1 to 2:1) to separate ester derivatives from polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water or dichloromethane/pentane) to enhance crystal purity (>98% by HPLC) .
Advanced: How can the compound’s stability under different storage conditions be evaluated?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
- Kinetic analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf life. Store at -20°C in amber vials with desiccants for long-term stability .
Advanced: What computational methods predict the compound’s biological activity?
Answer:
- Molecular docking : Simulate binding to target proteins (e.g., COX-2 or kinases) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogous thiazole derivatives to prioritize synthetic targets .
Basic: What safety protocols are essential for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
